molecular formula C12H18ClF2N B1432947 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride CAS No. 1864058-98-9

1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Cat. No. B1432947
M. Wt: 249.73 g/mol
InChI Key: KVHAGIRDWFPUGV-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, also known as DFDMA, is a novel drug-like compound that has recently been studied for its potential applications in pharmaceutical and biomedical research. DFDMA is a small molecule that is structurally similar to the widely used drug-like compound, phenylbutazone. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, DFDMA has been found to possess a unique mechanism of action that is distinct from other drug-like compounds. This review aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFDMA.

Scientific Research Applications

Nonlinear Optical Material

  • Scientific Field : Material Science
  • Application Summary : A fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and studied for its potential as a nonlinear optical material .
  • Results : The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10−22 m2 V−2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .

Medicinal Chemistry

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Pyrazines and pyridazines fused to 1,2,3-triazoles have shown potential in medicinal chemistry, such as c-Met inhibition or GABA A modulating activity .
  • Methods of Application : These heterocyclic ring systems are typically constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
  • Results : Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity and potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .

Fluorescent Probes and Structural Units of Polymers

  • Scientific Field : Polymer Chemistry
  • Application Summary : Pyrazines and pyridazines fused to 1,2,3-triazoles have been incorporated into polymers for use in solar cells .
  • Methods of Application : These heterocyclic ring systems are typically constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
  • Results : Structures containing these heterocyclic nuclei have been incorporated into polymers for use in solar cells .

BACE-1 Inhibition

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Structures containing heterocyclic nuclei have demonstrated BACE-1 (β-secretase 1) inhibition .
  • Methods of Application : These heterocyclic ring systems are typically constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
  • Results : Structures containing these heterocyclic nuclei have shown BACE-1 inhibition .

properties

IUPAC Name

1-(2,6-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-10(15)11-8(13)5-4-6-9(11)14;/h4-6,10H,7,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHAGIRDWFPUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
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1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
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1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
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1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
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1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Reactant of Route 6
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

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